Cas no 1806323-85-2 (1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one)

1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone with a unique structural configuration, featuring bromine, chlorine, and fluoromethoxy functional groups. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive α-bromo ketone moiety enables efficient participation in nucleophilic substitution and condensation reactions, facilitating the construction of complex molecular frameworks. The presence of both chloro and fluoromethoxy substituents enhances its utility in fine-tuning electronic and steric properties for targeted applications. The compound is characterized by high purity and stability under controlled conditions, making it suitable for precision chemical transformations. Proper handling and storage are essential due to its reactive nature.
1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one structure
1806323-85-2 structure
Product Name:1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one
CAS No:1806323-85-2
MF:C10H9BrClFO2
MW:295.532665014267
CID:4979528
Update Time:2025-08-05

1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one
    • Inchi: 1S/C10H9BrClFO2/c1-6(14)10(11)8-4-7(15-5-13)2-3-9(8)12/h2-4,10H,5H2,1H3
    • InChI Key: CBZVAOMXXZYANN-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C(=CC=C(C=1)OCF)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 228
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3

1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013013540-250mg
1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one
1806323-85-2 97%
250mg
494.40 USD 2021-06-25
Alichem
A013013540-500mg
1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one
1806323-85-2 97%
500mg
806.85 USD 2021-06-25
Alichem
A013013540-1g
1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one
1806323-85-2 97%
1g
1,504.90 USD 2021-06-25

Additional information on 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one

Introduction to 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one (CAS No. 1806323-85-2)

1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806323-85-2, features a complex aromatic structure with bromine and chlorine substituents, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a fluoromethoxy group further enhances its utility, as fluorine-containing compounds are often associated with improved metabolic stability and binding affinity in drug candidates.

The molecular framework of 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one consists of a propanone core substituted with a brominated aromatic ring. This architecture is particularly intriguing due to its potential applications in the development of novel therapeutic agents. The bromo and chloro substituents provide reactive sites for further functionalization, enabling chemists to tailor the compound for specific biological targets. Moreover, the fluoromethoxy group is known to modulate pharmacokinetic properties, making it a desirable feature in drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for complex diseases such as cancer, inflammation, and neurological disorders. Compounds like 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one serve as crucial building blocks in this endeavor. For instance, studies have demonstrated that derivatives of this compound exhibit promising activity against certain kinases and transcription factors implicated in tumor growth. The fluoromethoxy moiety, in particular, has been shown to enhance binding interactions with biological targets, thereby increasing the efficacy of potential drug candidates.

The synthesis of 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include halogenation reactions, aromatic substitutions, and condensation processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

One of the most compelling aspects of 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological profiles. For example, modifications at the bromo or chloro positions can alter the compound's selectivity towards specific biological pathways. Similarly, variations around the aromatic ring can fine-tune solubility and bioavailability. Such flexibility underscores the importance of this compound as a scaffold for drug discovery.

Recent advancements in computational chemistry have further accelerated the exploration of 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one derivatives. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding affinities and metabolic stability with remarkable accuracy. These predictions guide experimental efforts, reducing the time and cost associated with hit identification and lead optimization. As a result, compounds derived from this scaffold are being rapidly evaluated in preclinical studies.

The pharmaceutical industry has taken notice of the potential of 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one, leading to increased investment in related research programs. Several biotechnology companies are currently screening libraries of analogs to identify promising drug candidates for unmet medical needs. The compound's unique structural features make it an attractive candidate for addressing diseases where existing treatments are limited or ineffective. This underscores its significance as a tool in modern drug development.

In conclusion, 1-Bromo-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one (CAS No. 1806323-85-2) represents a cornerstone in contemporary medicinal chemistry research. Its complex architecture and functionalizable sites offer unparalleled opportunities for designing innovative therapeutic agents. As scientific understanding progresses, it is likely that this compound will continue to play a pivotal role in the discovery and development of next-generation drugs.

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